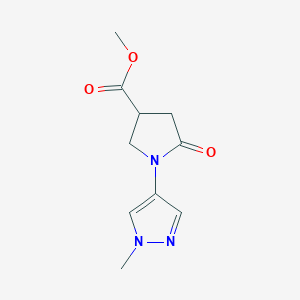
Methyl 2-amino-2-(2-iodophenyl)acetate
Descripción general
Descripción
Methyl 2-amino-2-(2-iodophenyl)acetate is a chemical compound that belongs to the class of amino acid derivatives. It is also known as MIAA and has a molecular formula of C9H10INO2. MIAA is an important intermediate for the synthesis of various pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of MIAA is not fully understood. However, it is believed that MIAA acts as a competitive inhibitor of certain enzymes, such as angiotensin-converting enzyme and cyclooxygenase. By inhibiting these enzymes, MIAA can reduce the production of certain hormones and chemicals in the body, which can lead to a reduction in blood pressure and inflammation.
Biochemical and Physiological Effects:
MIAA has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. MIAA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, MIAA has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, MIAA is stable under normal laboratory conditions and can be stored for extended periods of time. However, MIAA can be difficult to purify, and impurities can affect the results of experiments.
Direcciones Futuras
There are several future directions for the research on MIAA. One area of research is the development of new antihypertensive agents and anti-inflammatory drugs based on MIAA. Another area of research is the investigation of the antioxidant properties of MIAA and its potential use in the treatment of oxidative stress-related diseases. Additionally, the mechanism of action of MIAA needs to be further elucidated to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MIAA has been widely used in scientific research as an important intermediate for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihypertensive agents, such as angiotensin-converting enzyme inhibitors, which are used to treat hypertension. MIAA has also been used in the synthesis of anti-inflammatory drugs, such as cyclooxygenase inhibitors, which are used to treat pain and inflammation.
Propiedades
IUPAC Name |
methyl 2-amino-2-(2-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZUJHXMQQCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2-iodophenyl)acetate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)
![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)



![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)